N-(3-butoxyphenyl)-2-methylbenzamide
Description
N-(3-butoxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group linked to a 3-butoxyphenylamine moiety via an amide bond. Benzamides are widely studied for their roles in metal-catalyzed C–H bond functionalization, pharmaceutical activity, and as directing groups in organic synthesis .
Properties
CAS No. |
55852-41-0 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(3-butoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-4-12-21-16-10-7-9-15(13-16)19-18(20)17-11-6-5-8-14(17)2/h5-11,13H,3-4,12H2,1-2H3,(H,19,20) |
InChI Key |
RGFCIBLVKPIIIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The 3-butoxyphenyl group in the target compound introduces an ether linkage, which enhances solubility and electron-donating capacity compared to the electron-withdrawing anthraquinone moiety in N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide .
Key Observations :
Spectroscopic Characterization
All analogs were characterized via:
- 1H/13C-NMR : Confirmed substituent positions and amide bond formation.
- IR Spectroscopy : Identified carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- GC-MS/Elemental Analysis : Validated molecular weight and purity .
Research Findings and Trends
- Directing Group Efficiency: Anthraquinone-based benzamides show superior directing capability in C–H activation compared to simpler analogs, attributed to their rigid, conjugated systems .
- Steric vs. Electronic Effects: Bulky groups (e.g., 1,1-dimethylethyl) hinder reactivity, while electron-donating groups (e.g., butoxy) enhance catalytic turnover in certain reactions .
- Green Chemistry : High-yield syntheses (e.g., acid chloride route) align with sustainable chemistry goals by minimizing waste .
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